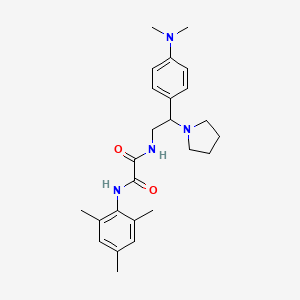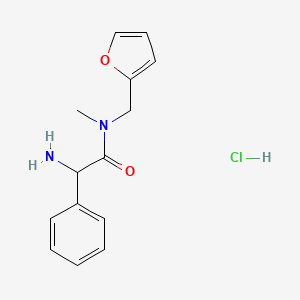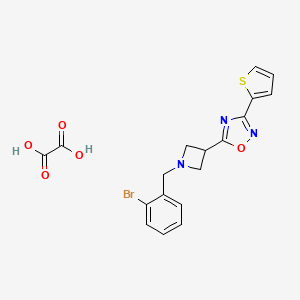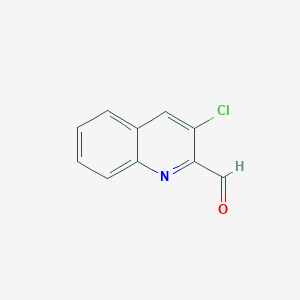
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide often involves multi-step organic reactions, including but not limited to cyclization, amidation, and alkylation. Pyrrolidine rings, as seen in this compound, are typically synthesized through ring-closing strategies or by functionalization of pre-existing pyrrolidine derivatives. These methods provide a versatile approach to accessing a broad range of pyrrolidine-containing compounds, highlighting the synthetic adaptability of such structures for targeted chemical synthesis (Li Petri et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of complex organic molecules, including the subject compound, involves understanding the spatial arrangement and electronic distribution within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling play crucial roles in elucidating these structures. The presence of aromatic systems alongside the pyrrolidine ring introduces considerations of conjugation and electronic resonance, affecting the molecule's reactivity and interactions (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
The chemical behavior of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide is influenced by its functional groups. The amide linkage, pyrrolidine ring, and dimethylamino group each contribute to the compound's reactivity. For instance, amides are typically resistant to hydrolysis under mild conditions, whereas the pyrrolidine ring may engage in nucleophilic reactions. Aromatic amines, such as the dimethylamino group, can undergo electrophilic substitution reactions, demonstrating the compound’s potential for further chemical transformations (Sohal, 2021).
Physical Properties Analysis
The physical properties of a compound like N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide—such as melting point, boiling point, solubility, and crystallinity—are determined by its molecular structure. The presence of both polar (amide) and nonpolar (aromatic and pyrrolidine) regions suggests that the compound may have moderate solubility in a range of solvents, indicative of potential applications in diverse chemical contexts (Sharma & Singh, 2017).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the reactivity patterns, stability under various conditions, and potential chemical transformations of the compound. The amide bond’s partial double-bond character grants stability, while the aromatic and pyrrolidine components offer sites for chemical modifications through electrophilic and nucleophilic reactions, respectively. This balance of stability and reactivity is crucial for the compound's utility in chemical synthesis and potential applications in material science or medicinal chemistry (Gomaa & Ali, 2020).
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activities
A study by El‐Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridine derivatives, which showed significant antioxidant, antitumor, and antimicrobial activities. This research demonstrates the utility of microwave irradiation in the efficient synthesis of complex molecules, potentially including N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide, and their application in medicinal chemistry (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Catalysis and Chemical Transformations
Liu et al. (2014) investigated 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols. The study provides insights into the reaction mechanisms and the potential of N,N-dimethylamino derivatives in catalysis, suggesting that N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide could also find applications in catalytic processes (Liu, Ma, Liu, & Wang, 2014).
Non-Linear Optical Materials
Singh, Rawat, and Sahu (2014) conducted a combined experimental and DFT study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, revealing its potential as a non-linear optical material. This research underscores the significance of dimethylamino groups in the development of materials with desirable optical properties, hinting at similar applications for N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide (Singh, Rawat, & Sahu, 2014).
Fluorescent Probes for CO2 Detection
Wang et al. (2015) developed novel fluorescent probes based on 1,2,5-triphenylpyrrole for the detection of low levels of carbon dioxide. The presence of dimethylamino groups enhanced the probes' sensitivity, suggesting that similar structural motifs in N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide could be leveraged in sensor technologies for environmental monitoring (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-17-14-18(2)23(19(3)15-17)27-25(31)24(30)26-16-22(29-12-6-7-13-29)20-8-10-21(11-9-20)28(4)5/h8-11,14-15,22H,6-7,12-13,16H2,1-5H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCLPFOHGJQIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)
![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)

![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)





![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)

![{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid](/img/structure/B2492670.png)